

Stability and Degradation of Oseltamivir Acid Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Oseltamivir Acid Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, an ethyl ester prodrug, is a cornerstone of antiviral therapy for influenza A and B viruses. Its efficacy is dependent on its conversion to the active metabolite, oseltamivir carboxylate, primarily through hepatic esterases.[1][2] The stability of the **oseltamivir acid hydrochloride** salt is a critical parameter influencing its shelf-life, formulation development, and ultimately, its therapeutic effectiveness. This technical guide provides an in-depth analysis of the stability and degradation of **oseltamivir acid hydrochloride** under various stress conditions, offering valuable insights for researchers and professionals in drug development.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is an essential component of drug development that helps to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish stability-indicating analytical methods. Oseltamivir has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Degradation



Oseltamivir is susceptible to degradation in aqueous solutions, with the rate and extent of degradation being highly dependent on the pH of the medium.

Acidic Conditions: Under acidic conditions, oseltamivir undergoes significant degradation. Studies have shown that treatment with 1.0 N HCl at 80°C for 30 minutes can lead to as much as 74% degradation, resulting in the formation of multiple degradation products.[3] One of the major degradation pathways under acidic stress is the hydrolysis of the ethyl ester to form oseltamivir carboxylate. Additionally, N,N-acyl migration, leading to the formation of positional isomers, has been identified as another degradation route.[4]

Alkaline Conditions: Oseltamivir is also unstable under alkaline conditions. Treatment with 0.1 N NaOH at 80°C for as little as 10 minutes can result in approximately 85.2% degradation.[3] The primary degradation pathway in alkaline medium is the hydrolysis of the ethyl ester bond, yielding oseltamivir carboxylate.

Neutral Conditions: In neutral aqueous solutions, oseltamivir demonstrates greater stability compared to acidic or alkaline conditions. However, some degradation can still occur over time, particularly at elevated temperatures.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, also leads to the degradation of oseltamivir. Treatment with 3% H2O2 at 80°C for 2 hours has been shown to cause significant degradation.[3] The degradation pathway under oxidative conditions can involve the formation of various oxidation products, which are generally more polar than the parent compound.[5]

Photolytic Degradation

Exposure to light can induce the degradation of oseltamivir. Photodegradation studies under both natural and simulated solar irradiation have identified several transformation products.[6] The proposed degradation pathways under photolytic stress include:

- Hydration: Addition of a water molecule across the cyclohexene ring.
- Ester Hydrolysis: Cleavage of the ethyl ester to form oseltamivir carboxylate.[6]
- Intramolecular Cyclization: Formation of a cyclic product involving the ester group.[6]



• Side Chain Cleavage: Cleavage of the ethylpropoxy side chain.[6]

The rate of photodegradation is influenced by the presence of photosensitizers and the pH of the solution.

Thermal Degradation

Oseltamivir exhibits a degree of sensitivity to thermal stress. Dry heat degradation studies have shown that exposure to high temperatures can lead to the formation of several minor degradation products.[3]

Summary of Quantitative Degradation Data

The following table summarizes the quantitative data from various forced degradation studies on oseltamivir.



Stress Conditi on	Reagent /Parame ter	Temper ature	Duratio n	% Degrada tion	Number of Degrada nts	Major Degrada tion Product s (RRT)	Referen ce
Acid Hydrolysi s	1.0 N HCl	80 °C	30 min	74%	>11	12.22% (0.34), 7.71% (0.91)	[3]
0.1 N HCl	80 °C	30 min	~9.86%	9	7.129% (0.91)	[3]	
Alkaline Hydrolysi s	0.1 N NaOH	80 °C	10 min	85.2%	6	9.897% (0.91)	[3]
0.1 N NaOH	Room Temp	-	~4.35%	5	3.825% (0.36)	[3]	
Oxidative Degradat ion	3% H2O2	80 °C	2 hours	96.96%	7	1.5% (0.91)	[3]
Photolyti c Degradat ion	Sunlight	Ambient	2 days	-	-	-	[4]
Thermal Degradat ion	Dry Heat	80 °C	8 hours	<1.5%	4	>1% (0.91)	[3]

Experimental Protocols for Stability-Indicating HPLC Methods

The analysis of oseltamivir and its degradation products is predominantly carried out using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. Below are



detailed protocols from cited studies.

Method 1: Isocratic RP-HPLC for Forced Degradation Studies[3]

- Instrumentation: High-Performance Liquid Chromatograph with UV detector.
- Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 μm).
- Mobile Phase: Buffer (pH 2.5): Methanol (55:45, v/v). The buffer is prepared with 1% orthophosphoric acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 215 nm.
- Injection Volume: 20 μL.
- · Column Temperature: Ambient.
- Sample Preparation:
 - Acid Degradation: Oseltamivir phosphate in 1.0 N HCl, heated at 80°C for 30 minutes, then neutralized.
 - Alkaline Degradation: Oseltamivir phosphate in 0.1 N NaOH, heated at 80°C for 10 minutes, then neutralized.
 - Oxidative Degradation: Oseltamivir phosphate in 3% v/v H2O2, heated at 80°C for 2 hours.
 - Thermal Degradation: Solid drug substance exposed to 80°C for 8 hours.
 - Photolytic Degradation: Drug exposed to sunlight.

Method 2: Gradient RP-HPLC for API Analysis[7]

• Instrumentation: High-Performance Liquid Chromatograph with UV detector.



- Column: Kromasil C18 (250 mm x 4.6 mm, 5 μm).
- Mobile Phase: Gradient elution with Acetonitrile and Triethylamine.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 215 nm.
- Column Temperature: Ambient.

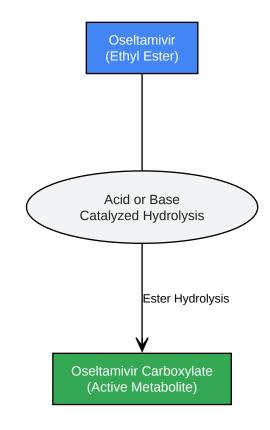
Degradation Pathways and Mechanisms

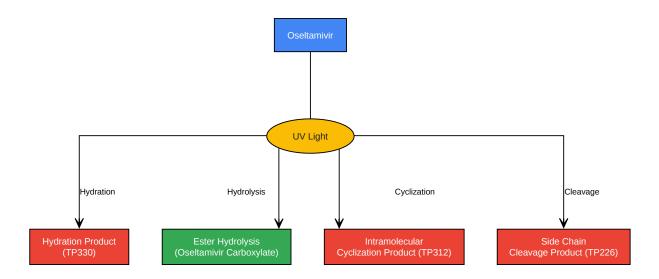
The degradation of oseltamivir proceeds through several pathways, leading to a variety of degradation products. The primary routes of degradation are hydrolysis of the ethyl ester and modifications to the cyclohexene ring.

Hydrolytic Degradation Pathway

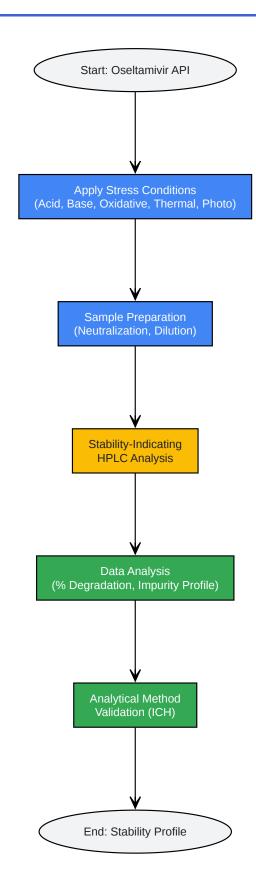
Hydrolysis is a major degradation pathway for oseltamivir, occurring under both acidic and alkaline conditions. The primary product of hydrolysis is oseltamivir carboxylate, the active form of the drug.











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